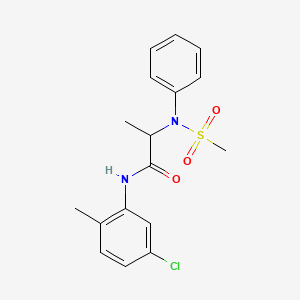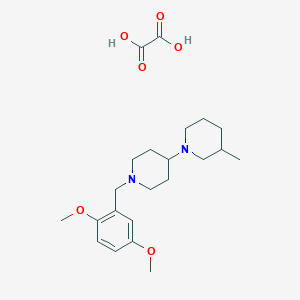![molecular formula C22H26BrN3O5S B3974383 ethyl 4-[N-(4-bromobenzyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3974383.png)
ethyl 4-[N-(4-bromobenzyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate
Vue d'ensemble
Description
Ethyl 4-[N-(4-bromobenzyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a piperazine derivative that has been synthesized through a complex process involving several steps. In
Applications De Recherche Scientifique
Ethyl 4-[N-(4-bromobenzyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate has potential applications in various fields of scientific research. The compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential as an antiviral agent and has shown activity against several viruses, including HIV and herpes simplex virus.
Mécanisme D'action
The mechanism of action of ethyl 4-[N-(4-bromobenzyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate is not fully understood. However, studies have shown that the compound inhibits the activity of enzymes involved in cell proliferation and viral replication. It also induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cell proliferation, leading to the inhibition of cancer cell growth. It also inhibits the replication of viruses by targeting viral enzymes. The compound has been shown to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 4-[N-(4-bromobenzyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate in lab experiments include its potential as an anticancer and antiviral agent. It has shown promising results in inhibiting the growth of cancer cells and has activity against several viruses. However, the limitations of using this compound include its complex synthesis method, which requires expertise in organic chemistry. It is also expensive to synthesize, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on ethyl 4-[N-(4-bromobenzyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate. One direction is to further investigate its potential as an anticancer and antiviral agent. Another direction is to study its mechanism of action in more detail to better understand its effects on cancer cells and viruses. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for the compound. Finally, the compound could be studied for its potential in other fields, such as drug delivery or materials science.
Conclusion
This compound is a complex chemical compound that has potential applications in various fields of scientific research. Its synthesis method is complex and requires expertise in organic chemistry. The compound has shown promising results as an anticancer and antiviral agent and has several biochemical and physiological effects. However, its use in lab experiments is limited by its complex synthesis method and high cost. Future research could focus on further investigating its potential as an anticancer and antiviral agent, studying its mechanism of action in more detail, developing more efficient and cost-effective synthesis methods, and exploring its potential in other fields of research.
Propriétés
IUPAC Name |
ethyl 4-[2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26BrN3O5S/c1-2-31-22(28)25-14-12-24(13-15-25)21(27)17-26(16-18-8-10-19(23)11-9-18)32(29,30)20-6-4-3-5-7-20/h3-11H,2,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSSWVBUJYXYDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B3974306.png)
![1-[1-(3-methylcyclohexyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3974309.png)
![N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B3974320.png)


![2-[1-benzyl-2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3974332.png)
![[4-(4-biphenylyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3974339.png)

![4,4'-[(5-bromo-2-furyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3974353.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B3974356.png)

![2-[(dimethylamino)methyl]-5-methylphenyl dimethylcarbamate hydrochloride](/img/structure/B3974366.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-biphenylyl)-2,5-pyrrolidinedione](/img/structure/B3974368.png)
![2-[2-(7-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3974375.png)